molecular formula C18H18N4O3 B11116296 2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide

Cat. No.: B11116296
M. Wt: 338.4 g/mol
InChI Key: CLBXEEXEPBMGPR-UHFFFAOYSA-N
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Description

2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a morpholine ring and a benzoxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide typically involves the following steps:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized through the cyclization of an appropriate nitroaniline derivative with a suitable reagent such as phosphorus oxychloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Formation of the Benzamide Core: The final step involves the coupling of the benzoxadiazole-morpholine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamides or benzoxadiazoles.

Scientific Research Applications

2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide is unique due to the presence of both the benzoxadiazole and morpholine moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)benzamide

InChI

InChI=1S/C18H18N4O3/c1-12-4-2-3-5-13(12)18(23)19-14-6-7-15(17-16(14)20-25-21-17)22-8-10-24-11-9-22/h2-7H,8-11H2,1H3,(H,19,23)

InChI Key

CLBXEEXEPBMGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4

Origin of Product

United States

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